molecular formula C10H13NO3 B13000337 2-(2-Methoxy-phenylamino)-propionic acid

2-(2-Methoxy-phenylamino)-propionic acid

Cat. No.: B13000337
M. Wt: 195.21 g/mol
InChI Key: MGKMWHMZUCQCEQ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenylamino)-propionic acid is an organic compound that features a methoxyphenyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-phenylamino)-propionic acid typically involves the reaction of 2-methoxyaniline with a suitable precursor, such as a halogenated propionic acid derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, 2-methoxyaniline can react with 2-bromo-propionic acid in the presence of a base like sodium hydroxide to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-phenylamino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the amino group can produce an amine derivative.

Scientific Research Applications

2-(2-Methoxy-phenylamino)-propionic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-phenylamino)-propionic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.

    2-Methoxybenzeneboronic acid: Utilized in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.

Uniqueness

2-(2-Methoxy-phenylamino)-propionic acid is unique due to its combination of a methoxyphenyl group and an amino acid backbone, which provides distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2-methoxyanilino)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-5-3-4-6-9(8)14-2/h3-7,11H,1-2H3,(H,12,13)

InChI Key

MGKMWHMZUCQCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1OC

Origin of Product

United States

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